(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol
CAS No.: 1353946-06-1
Cat. No.: VC4344198
Molecular Formula: C13H20N4O
Molecular Weight: 248.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353946-06-1 |
---|---|
Molecular Formula | C13H20N4O |
Molecular Weight | 248.33 |
IUPAC Name | [1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16) |
Standard InChI Key | IBDSSUHMFUINJU-UHFFFAOYSA-N |
SMILES | C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of three key components (Figure 1):
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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Cyclopropylamino substituent: A strained cyclopropane ring attached via an amine group at the pyrimidine’s 6-position.
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Piperidin-4-ylmethanol: A piperidine ring with a hydroxymethyl group at the 4-position, linked to the pyrimidine’s 4-position.
The SMILES notation and InChIKey provide unambiguous identifiers .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 248.32 g/mol | |
XLogP3-AA | 1.4 | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 5 | |
Rotatable bonds | 3 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically proceeds via a three-step sequence:
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Pyrimidine core formation: Condensation of malononitrile with a cyclopropylamine derivative yields 6-cyclopropylaminopyrimidin-4-amine .
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Piperidine coupling: Nucleophilic aromatic substitution (SNAr) replaces a chlorine atom on the pyrimidine with piperidin-4-ylmethanol under basic conditions (e.g., KCO in DMF) .
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Reductive amination: A final step introduces the hydroxymethyl group via reduction of a ketone intermediate using NaBH .
Reaction Scheme:
Industrial-Scale Production
Reagentia and CymitQuimica offer the compound at 95–97% purity, with pricing tiers:
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250 mg: €223–€651
Optimized batches employ continuous flow reactors to enhance yield (up to 78%) and reduce byproducts like dehalogenated pyrimidines .
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H332 | Harmful if inhaled |
Recommended PPE includes nitrile gloves, goggles, and respiratory protection in poorly ventilated areas .
Environmental Impact
The compound’s biodegradability is low (OECD 301F: <10% in 28 days), necessitating incineration for disposal .
Comparative Analysis with Structural Analogs
Table 2: Key Analogs and Their Properties
Replacing cyclopropyl with isopropyl reduces steric strain but decreases LSD1 affinity by 3-fold . Conversely, fluorinated analogs exhibit enhanced blood-brain barrier penetration.
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